甲基尼古丁-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

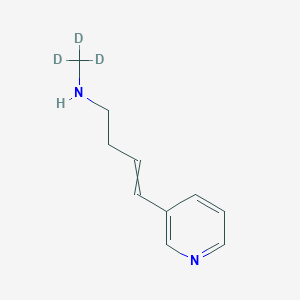

[Methyl-d3]metanicotine, also known as [Methyl-d3]metanicotine, is a useful research compound. Its molecular formula is C₁₀H₁₁D₃N₂ and its molecular weight is 165.25. The purity is usually 95%.

BenchChem offers high-quality [Methyl-d3]metanicotine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Methyl-d3]metanicotine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学研究

甲基尼古丁-d3 由于其与尼古丁的结构相似性,可用于生物医学研究。 它可以作为药代动力学研究中的稳定同位素标记,以了解尼古丁衍生药物的吸收、分布、代谢和排泄 (ADME) {svg_1}。这对于开发治疗尼古丁成瘾或探索尼古丁类似物在各种疾病中的治疗潜力尤其有用。

癌症治疗和诊断

该化合物的代谢途径可用于探索靶向癌症治疗。 通过追踪this compound 在肿瘤细胞中的代谢命运,研究人员可以识别早期癌症检测的潜在生物标志物或监测化疗药物的疗效 {svg_2}。

神经系统疾病

This compound 可用于研究涉及胆碱能系统的脑部疾病,例如阿尔茨海默病和帕金森病。 它在调节神经递质释放方面的作用使其成为理解这些疾病的病理生理学和开发新的治疗策略的宝贵工具 {svg_3}。

成瘾研究

作为一种尼古丁类似物,this compound 可用于成瘾研究,以研究烟草依赖背后的机制。 它可以帮助评估尼古丁对大脑功能和行为的影响,这对创建更有效的戒烟计划至关重要 {svg_4}。

心理健康研究

研究尼古丁使用与抑郁症和焦虑症等心理健康状况之间的关联可以从this compound 中获益。 它允许追踪尼古丁对情绪和认知功能的影响,从而为这些心理健康问题的潜在治疗提供见解 {svg_5}。

药物治疗开发

This compound 可以帮助开发用于戒烟的新型药物疗法。 通过研究其与尼古丁乙酰胆碱受体的相互作用,研究人员可以设计出模拟或阻断尼古丁作用的药物,为治疗提供新的途径 {svg_6}。

作用机制

Target of Action

Metanicotine-d3, also known as [Methyl-d3]metanicotine, is a derivative of nicotine and shares similar targets. The primary targets of Metanicotine-d3 are neuronal nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in neurotransmission, influencing various physiological processes such as cognition, memory, and muscle control.

Mode of Action

Metanicotine-d3 acts as an agonist at nAChRs . It binds to these receptors, triggering a conformational change that opens the ion channel. This allows the flow of ions across the cell membrane, leading to depolarization and the initiation of an action potential . The resulting changes can influence various neuronal processes, potentially altering mood, cognition, and other neurological functions.

Biochemical Pathways

The biochemical pathways affected by Metanicotine-d3 are likely similar to those of nicotine. Nicotine metabolism involves several pathways, including the pyridine pathway , pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve various enzymes and co-factors, leading to the production of numerous metabolites. The downstream effects of these pathways can influence various cellular processes, potentially contributing to the pharmacological effects of Metanicotine-d3.

Pharmacokinetics

Nicotine is rapidly absorbed into the bloodstream and distributed throughout the body . It is metabolized primarily by liver enzymes, including CYP2A6, UGT, and FMO . The metabolic clearance of nicotine is high, with plasma concentrations typically ranging from 20 to 40 ng/ml during the day .

Result of Action

The molecular and cellular effects of Metanicotine-d3’s action are likely to be similar to those of nicotine, given their structural similarity. These effects can include increased neurotransmitter release, modulation of gene expression, and changes in neuronal excitability . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Metanicotine-d3. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Additionally, individual factors such as genetic variations in metabolic enzymes can influence the compound’s pharmacokinetics and pharmacodynamics .

生化分析

Biochemical Properties

[Methyl-d3]metanicotine interacts with various enzymes, proteins, and other biomolecules. It is known to influence the function of nicotinic acetylcholine receptors . The nature of these interactions involves binding to the receptor sites, influencing the transmission of signals across the synapses .

Cellular Effects

[Methyl-d3]metanicotine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the mitochondrial function both in vitro and in vivo . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of [Methyl-d3]metanicotine involves its interaction with biomolecules at the molecular level. It binds with high affinity to rat brain nicotine binding sites . It exerts its effects through enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [Methyl-d3]metanicotine change over time. It has been observed that nicotine administered via tobacco smoke generates acute analgesic effects to thermal stimuli

Dosage Effects in Animal Models

The effects of [Methyl-d3]metanicotine vary with different dosages in animal models. It has been found that metanicotine is a centrally acting neuronal nicotinic agonist with preferential antinociceptive effects in animals

Metabolic Pathways

[Methyl-d3]metanicotine is involved in several metabolic pathways. It is metabolized primarily by the liver enzymes CYP2A6, glucuronosyltransfease (UGT), and flavin-containing monooxygenase (FMO) . It interacts with these enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

[Methyl-d3]metanicotine is transported and distributed within cells and tissues. Upon nicotine treatment, the co-localization of mitochondria with microtubules decreased, indicative of the dissociation of mitochondria from microtubules . This suggests that [Methyl-d3]metanicotine may influence the transport and distribution of mitochondria within cells.

Subcellular Localization

The subcellular localization of [Methyl-d3]metanicotine and its effects on activity or function are complex. It is known to interact with mitochondria , suggesting a possible localization within this organelle

属性

IUPAC Name |

4-pyridin-3-yl-N-(trideuteriomethyl)but-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOSGGQXEBBCJB-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。